molecular formula C6H9NO B13129182 (1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one

(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one

Cat. No.: B13129182
M. Wt: 111.14 g/mol
InChI Key: BPCPUGDYRQEWBS-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one is a bicyclic lactam featuring a [3.2.0] ring system with a nitrogen atom at position 2 and a ketone group at position 3. Its stereochemistry ((1S,5S)) and compact bicyclic framework make it a valuable scaffold in medicinal chemistry, particularly for designing enzyme inhibitors or constrained peptidomimetics.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(1S,5S)-2-azabicyclo[3.2.0]heptan-3-one

InChI

InChI=1S/C6H9NO/c8-6-3-4-1-2-5(4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1

InChI Key

BPCPUGDYRQEWBS-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]1CC(=O)N2

Canonical SMILES

C1CC2C1CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a starting material such as a substituted cyclopentene, which undergoes a series of reactions including amination and cyclization to form the desired bicyclic structure. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In the field of chemistry, (1S,5S)-2-Azabicyclo[320]heptan-3-one is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its bicyclic structure and nitrogen atom make it a candidate for the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, (1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one is explored for its potential therapeutic applications. It may serve as a scaffold for the design of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications requiring specific chemical reactivity or structural features.

Mechanism of Action

The mechanism of action of (1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Isomers and Stereochemical Variants

(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one
  • Key Differences: Nitrogen position: 6-aza vs. 2-aza in the target compound. Stereochemistry: (1S,5R) configuration alters ring puckering and hydrogen-bonding capabilities. Physical Properties: Melting point (mp) 41–42°C (vs. unknown for the target) . Applications: Intermediate in synthesizing chiral ligands or β-lactam analogs .
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
  • Key Differences :
    • Bicyclo system: [2.2.1] vs. [3.2.0], leading to increased ring strain and altered reactivity.
    • Physical Properties : mp 76.2°C, 98% enantiomeric excess (ee) .
    • Applications : Precursor for antiviral agents (e.g., peramivir derivatives) .
2-Azabicyclo[3.1.1]heptan-3-one
  • Key Differences: Bicyclo system: [3.1.1] introduces a different bridgehead geometry. Molecular Formula: C₆H₉NO (same as target) but distinct spatial arrangement .

Functionalized Derivatives

4,7-Dimethyl-7-(phenylmethyl)-(1S,4R,7R)-2-azabicyclo[2.2.1]heptan-3-one
  • Key Differences: Substituents: Bulky groups enhance lipophilicity and steric hindrance. Applications: Potential use in asymmetric catalysis or as a pharmacophore modifier .
Saxagliptin (DPP-4 Inhibitor)
  • Key Differences: Core structure: 2-azabicyclo[3.1.0]hexane with additional functional groups (cyano, adamantyl). Applications: Clinically approved antidiabetic drug .

Heteroatom-Substituted Analogs

(1S,4S,5R)-5-Ethyl-2-oxabicyclo[2.2.1]heptan-3-one
  • Key Differences :
    • Heteroatom: Oxygen replaces nitrogen (oxa vs. aza).
    • Synthesis : Prepared via TEA/BOP-Cl-mediated cyclization .
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
  • Key Differences :
    • Fluorine substituents: Enhance metabolic stability and electronegativity.
    • Applications : Investigated in CNS drug discovery .

Comparative Data Table

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight mp (°C) Optical Purity Key Applications References
(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one [3.2.0] None C₆H₉NO 111.14 Medicinal chemistry scaffold
(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one [3.2.0] None C₆H₉NO 111.14 41–42 Synthetic intermediate [1, 9]
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one [2.2.1] None C₆H₉NO 111.14 76.2 98% ee Antiviral precursors [9, 10]
Saxagliptin [3.1.0] Cyano, adamantyl groups C₁₈H₂₅N₃O₂·H₂O 333.43 Antidiabetic drug [11]
4,7-Dimethyl-7-(phenylmethyl)-[2.2.1] derivative [2.2.1] Methyl, benzyl C₁₅H₁₉NO 229.32 Catalysis, drug design [14]

Key Findings and Implications

  • Structural Flexibility: Minor changes in bicyclo systems (e.g., [3.2.0] vs. [2.2.1]) significantly alter physicochemical properties and biological activity.
  • Stereochemistry : Configurational isomers (e.g., (1S,5S) vs. (1S,5R)) impact binding affinity and synthetic accessibility.
  • Functionalization : Addition of substituents (e.g., fluorine, phenylmethyl) tailors compounds for specific applications, such as enhanced metabolic stability or targeted enzyme inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.